

# physical properties of 2-Methyl-6-nitroquinoline

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## Compound of Interest

Compound Name: 2-Methyl-6-nitroquinoline

Cat. No.: B057331

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Methyl-6-nitroquinoline**

## Executive Summary

**2-Methyl-6-nitroquinoline** is a heterocyclic aromatic compound of significant interest in medicinal chemistry, agrochemical research, and materials science.<sup>[1][2]</sup> Its quinoline core, functionalized with a methyl group and a nitro group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including potential antimicrobial, antimalarial, and anticancer agents.<sup>[1][3][4]</sup> The physical properties of this intermediate are paramount, dictating its reactivity, purification strategies, formulation possibilities, and ultimately, its utility in drug development and other applications. This guide provides a comprehensive overview of the core physicochemical properties of **2-Methyl-6-nitroquinoline**, details authoritative experimental protocols for their determination, and explores the causal relationships between these properties and their practical implications in a research and development setting.

## Chemical Identity and Significance

### Molecular Structure and Identifiers

**2-Methyl-6-nitroquinoline**, also known as 6-nitroquinaldine, is a derivative of quinoline. The structure consists of a quinoline bicyclic system with a methyl group substituted at position 2 and a nitro group at position 6.

- IUPAC Name: **2-methyl-6-nitroquinoline**<sup>[5][6][7]</sup>

- CAS Number: 613-30-9[\[5\]](#)[\[6\]](#)[\[8\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Molecular Weight: 188.18 g/mol [\[7\]](#)
- Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)--INVALID-LINK--[O-][\[6\]](#)[\[7\]](#)
- InChI Key: DXDPHHQJZWWAEH-UHFFFAOYSA-N[\[5\]](#)[\[6\]](#)

## Role in Research and Development

The utility of **2-Methyl-6-nitroquinoline** stems from its dual functionality. The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, most notably antimalarials like chloroquine.[\[3\]](#) The nitro group at the 6-position is a key functional handle; it can be readily reduced to an amine (2-methyl-6-aminoquinoline), opening a pathway for further derivatization through amide bond formation, diazotization, or other amine-specific chemistries.[\[1\]](#) This makes it a valuable starting material for:

- Pharmaceutical Synthesis: Building block for heterocyclic scaffolds targeting infectious diseases and cancer.[\[1\]](#)[\[2\]](#)
- Agrochemical R&D: A core component in the synthesis of novel fungicides and insecticides.[\[1\]](#)
- Materials Science: The conjugated  $\pi$ -system of the quinoline core makes it a candidate for developing fluorescent probes, sensors, and optoelectronic materials.[\[1\]](#)

## Core Physicochemical Properties

A precise understanding of the physical properties is non-negotiable for successful process chemistry, formulation, and quality control. The key properties of **2-Methyl-6-nitroquinoline** are summarized below.

| Property             | Value  | Source(s)   |
|----------------------|--|---|
| Appearance           | Yellow to brown crystalline powder or solid      | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[9]</a> |
| Melting Point        | 162-167 °C                                       | <a href="#">[6]</a>   |
| Boiling Point        | Not experimentally determined; estimated >300 °C |   |
| Solubility (pH 7.4)  | 20.5 µg/mL                                       | <a href="#">[7]</a>   |
| LogP (Octanol/Water) | 2.4 (Computed)                                   | <a href="#">[7]</a>   |

**Melting Point:** The relatively high melting point of 162-167°C is indicative of a stable crystalline lattice structure, which is typical for planar aromatic compounds with polar functional groups capable of intermolecular interactions. This high melting point suggests good thermal stability but also hints at the potential for low aqueous solubility due to strong crystal packing forces that must be overcome for dissolution.

**Solubility:** The experimental solubility of 20.5 µg/mL at physiological pH confirms that **2-Methyl-6-nitroquinoline** is poorly soluble in water.[\[7\]](#) This is a critical parameter in drug development, as poor solubility can lead to low bioavailability. The computed LogP of 2.4 further supports its lipophilic (fat-loving) nature.[\[7\]](#) Researchers must consider formulation strategies such as co-solvents, amorphous solid dispersions, or salt forms of downstream derivatives to enhance solubility for biological testing.

## Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation.

- **Mass Spectrometry (MS):** In electron ionization (EI) mass spectrometry, **2-Methyl-6-nitroquinoline** exhibits a prominent molecular ion (M<sup>+</sup>) peak at an m/z ratio of approximately 188, corresponding to its molecular weight.[\[5\]](#)[\[7\]](#) High-resolution mass spectrometry can confirm the elemental composition C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> with high accuracy.[\[7\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include strong peaks for the asymmetric and symmetric stretching of the nitro group ( $\text{NO}_2$ ) typically around  $1510\text{-}1550\text{ cm}^{-1}$  and  $1340\text{-}1370\text{ cm}^{-1}$ , respectively. Other notable signals include  $\text{C}=\text{N}$  stretching from the quinoline ring and  $\text{C}-\text{H}$  stretching from the aromatic rings and the methyl group.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline core, each with characteristic chemical shifts and coupling patterns that allow for positional assignment. A singlet corresponding to the three protons of the methyl group ( $\text{CH}_3$ ) would be observed in the upfield region (typically  $\sim 2.7\text{ ppm}$ ).
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule, with the carbons attached to the nitrogen and nitro groups being significantly deshielded (shifted downfield).[7]
- UV-Vis Spectroscopy: Quinoline and its derivatives are chromophoric and absorb UV-Vis radiation. The spectrum is expected to show characteristic  $\pi\text{-}\pi^*$  transitions of the aromatic system.[10] The presence of the nitro group, an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-methylquinoline.

## Experimental Determination of Physical Properties

To ensure data integrity, standardized, self-validating protocols are essential. The following sections describe authoritative methods for characterizing the key physical properties of **2-Methyl-6-nitroquinoline**.

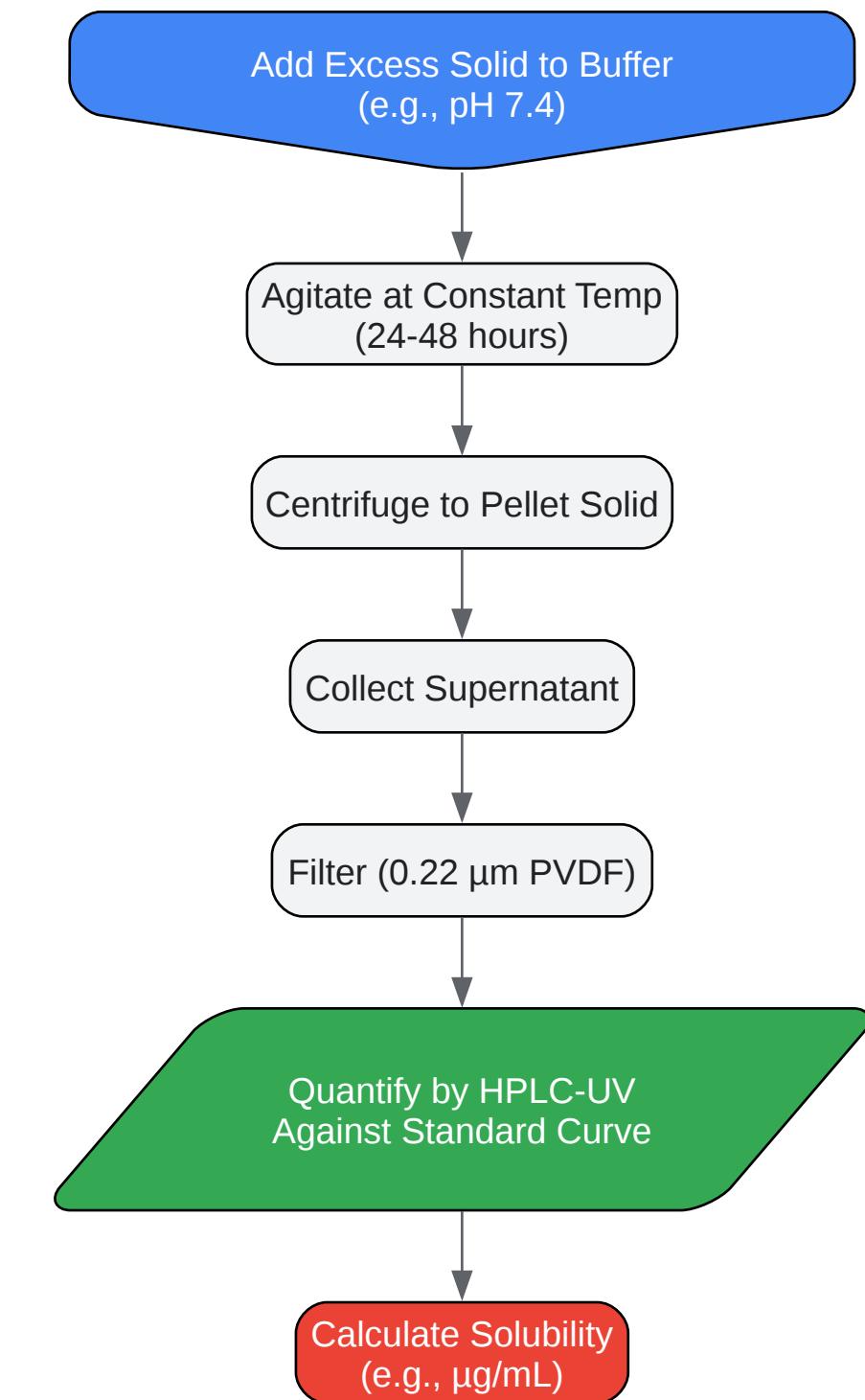
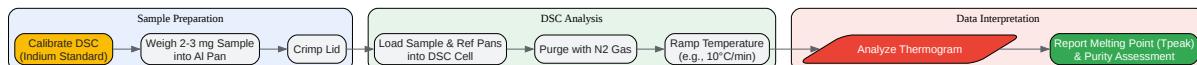
### Melting Point Determination by Differential Scanning Calorimetry (DSC)

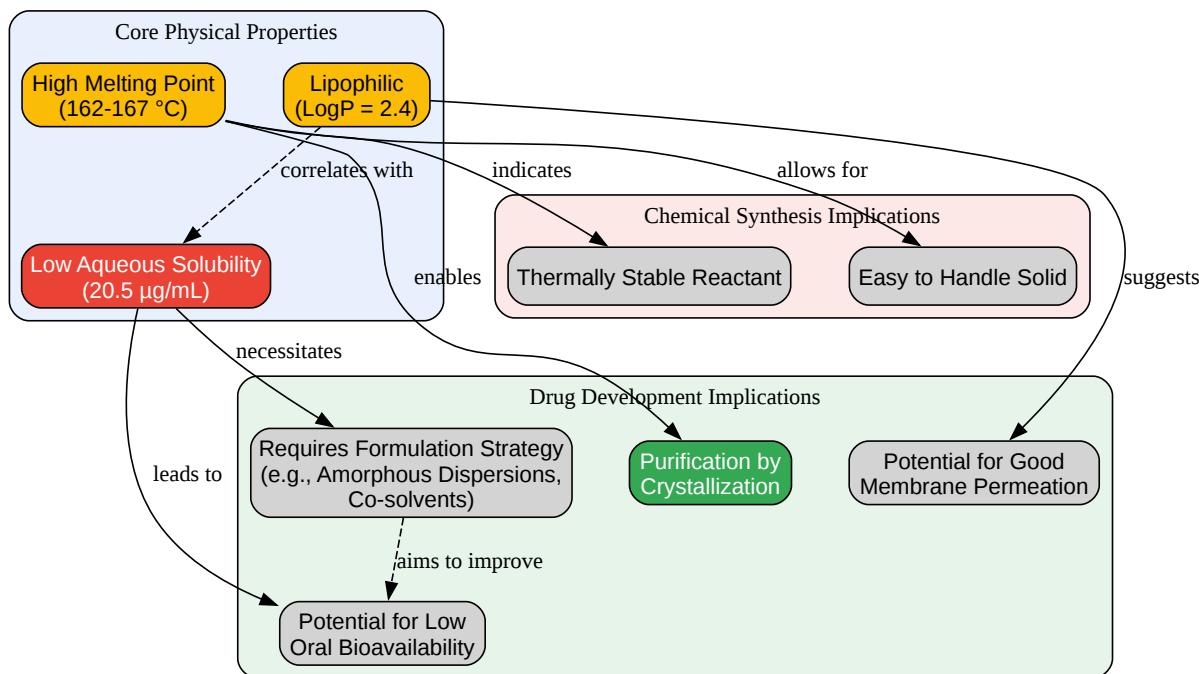
**Expertise & Causality:** While traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and additional information. It measures the heat flow into a sample as a function of temperature. The resulting thermogram provides the onset of melting, the peak melting temperature (often reported as the melting point), and the enthalpy of fusion ( $\Delta\text{H}_{\text{fus}}$ ). A

sharp, narrow melting peak is a strong indicator of high purity, whereas impurities will typically broaden the peak and depress the melting point. This makes DSC a powerful tool for both identification and quality control.

**Protocol:**

- Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.
- Sample Preparation: Accurately weigh 2-3 mg of **2-Methyl-6-nitroquinoline** into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
- Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 100°C).
- Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).
- Data Analysis: Record the heat flow versus temperature. The melting point is determined from the peak of the endothermic event.





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